molecular formula C12H14N4S B5403618 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine

6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine

Numéro de catalogue B5403618
Poids moléculaire: 246.33 g/mol
Clé InChI: SRSIUZIJKGYFOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine, also known as PD0325901, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is frequently dysregulated in cancer. PD0325901 has been extensively studied as a potential therapeutic agent for the treatment of various types of cancer.

Mécanisme D'action

6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine works by inhibiting the activity of the MAPK pathway, which is frequently dysregulated in cancer. The MAPK pathway is a signaling cascade that is activated by various extracellular stimuli and regulates cell growth, differentiation, and survival. 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine specifically inhibits the activity of the MEK1/2 enzymes, which are upstream regulators of the MAPK pathway. By blocking the activity of MEK1/2, 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine can effectively inhibit the MAPK pathway and prevent cancer cell growth.
Biochemical and Physiological Effects:
6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on the MAPK pathway, 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine has also been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply to support their growth. In animal models of cancer, 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine has been shown to inhibit tumor growth and improve survival.

Avantages Et Limitations Des Expériences En Laboratoire

6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine has several advantages as a tool compound for studying the MAPK pathway and cancer biology. It is a highly specific inhibitor of the MEK1/2 enzymes, which makes it a valuable tool for dissecting the role of the MAPK pathway in various biological processes. 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine has also been extensively studied in preclinical models of cancer, which provides a wealth of data on its efficacy and mechanism of action. However, there are also some limitations to the use of 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other signaling pathways. Additionally, the synthesis of 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine is complex and requires specialized equipment and expertise.

Orientations Futures

There are several potential future directions for the study of 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine and the MAPK pathway in cancer. One area of interest is the development of combination therapies that target multiple signaling pathways simultaneously. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine treatment. Additionally, there is ongoing research into the use of 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine in combination with other therapeutic agents, such as immunotherapy. Finally, there is interest in developing new and improved MEK inhibitors that may have better efficacy and fewer off-target effects than 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine.

Méthodes De Synthèse

6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine can be synthesized using a multi-step process involving the reaction of various reagents and intermediates. The synthesis typically involves the use of organic solvents and requires careful control of reaction conditions to achieve high yields and purity. The exact details of the synthesis method are beyond the scope of this paper, but several publications have described the process in detail.

Applications De Recherche Scientifique

6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine has been extensively studied in preclinical and clinical settings as a potential therapeutic agent for the treatment of various types of cancer. In vitro studies have shown that 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine can inhibit the growth of cancer cells by blocking the MAPK pathway, which is frequently dysregulated in cancer. In vivo studies have also shown that 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine can inhibit tumor growth and improve survival in animal models of cancer.

Propriétés

IUPAC Name

6-methyl-4-N-(2-methylsulfanylphenyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-8-7-11(16-12(13)14-8)15-9-5-3-4-6-10(9)17-2/h3-7H,1-2H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSIUZIJKGYFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.